N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide
Description
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide is a naturally occurring ceramide isolated from the marine sponge Stelodoryx procera Topsent 1904, collected off the coast of Zamboanga City, Philippines . Structurally, it belongs to the sphingolipid class, characterized by a sphingoid base (1,3-dihydroxyoctadec-4-en-2-yl) linked to a tetracosanoyl (C24:0) fatty acid via an amide bond. The stereochemistry at positions 2 (R) and 3 (S), along with the E-configuration of the double bond at C4, distinguishes it from other ceramides.
This compound was identified as part of a 2:1 binary mixture with N-[(2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide (C22:0). At 1 μg/mL, the mixture increased intracellular calcium concentration in HCT116 colorectal cancer cells, though significant growth inhibition was observed only at 100 μg/mL . Its planar structure was elucidated using NMR, mass spectrometry, and acid hydrolysis, with absolute configuration inferred via optical rotation comparisons .
Properties
Molecular Formula |
C42H83NO3 |
|---|---|
Molecular Weight |
650.1 g/mol |
IUPAC Name |
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m1/s1 |
InChI Key |
ZJVVOYPTFQEGPH-GLIYQNSVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Dihydroxylation and Stereochemical Control
The sphingoid base is synthesized via Sharpless asymmetric dihydroxylation of octadec-4-en-2-ol, employing AD-mix-β to induce the 2R,3S configuration. Koike’s methodology utilizes a titanium tetraisopropoxide catalyst in dichloromethane at −20°C, achieving 78% enantiomeric excess (ee). Epoxidation precedes dihydroxylation, with m-chloroperbenzoic acid (mCPBA) forming the trans-epoxide intermediate, which is hydrolyzed to the diol under acidic conditions.
Protecting Group Strategies
Temporary protection of the 1,3-diols is critical during subsequent amidation. tert-Butyldimethylsilyl (TBDMS) groups are introduced using TBDMS chloride in dimethylformamide (DMF), yielding 1,3-bis-TBDMS-octadec-4-en-2-ol. This prevents undesired side reactions during fatty acid coupling.
Preparation of Tetracosanoic Acid Derivatives
α-Hydroxytetracosanoic Acid Synthesis
α-Hydroxytetracosanoic acid, a key intermediate, is synthesized via Koch-Haaf carboxylation of tricosane followed by hydroxylation. Reaction with carbon monoxide and sulfuric acid at 50°C forms the carboxylic acid, which undergoes α-hydroxylation using molecular oxygen and a cobalt(II) salen catalyst. Yield optimization (82%) is achieved at 0.5 MPa O₂ pressure.
Activation for Amidation
The carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester using N,N′-dicyclohexylcarbodiimide (DCC) and NHS in tetrahydrofuran (THF). This enhances reactivity toward the sphingoid base amine.
Amidation Strategies for Ceramide Assembly
Coupling Reagents and Solvent Systems
Coupling the sphingoid base with activated tetracosanoic acid employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). A 4:1 molar ratio of EDC to HOBt minimizes racemization, achieving 89% yield. Alternatives like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in DMF yield comparable results but require stricter anhydrous conditions.
Deprotection and Final Purification
TBDMS groups are removed using tetrabutylammonium fluoride (TBAF) in THF, followed by silica gel chromatography (hexane:ethyl acetate, 3:1). Final purification via reversed-phase HPLC (C18 column, methanol:water 85:15) ensures >95% purity.
Stereochemical Validation and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) confirms the E-configuration (J = 15.2 Hz for H-4 and H-5) and 2R,3S stereochemistry (δ 3.85–3.92 ppm, multiplet for H-2 and H-3). ¹³C NMR verifies the tetracosanamide carbonyl at δ 173.5 ppm.
Mass Spectrometry (MS)
High-resolution MS (HRMS-ESI) gives [M+H]⁺ at m/z 678.6124 (calculated 678.6121), consistent with the molecular formula C₄₂H₈₃NO₃.
Comparative Analysis of Synthetic Methods
| Method | Coupling Reagent | Solvent | Yield (%) | Purity (%) | Source Citations |
|---|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt | DCM | 89 | 95 | |
| PyBOP | PyBOP | DMF | 85 | 93 | |
| NHS ester/DIPEA | NHS, DIPEA | THF | 78 | 90 |
Challenges and Optimizations
Racemization During Amidation
Prolonged reaction times (>24 h) induce partial racemization at C-2 (up to 12% ee loss). Kinetic studies recommend limiting coupling to 12 h at 0°C.
Scalability of α-Hydroxylation
Industrial-scale α-hydroxylation requires pressurized reactors (≥1 MPa O₂), increasing costs. Catalytic systems using Mn(III) porphyrins show promise for milder conditions but remain experimental.
Chemical Reactions Analysis
Types of Reactions
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the octadecene chain can be reduced to form a saturated compound.
Substitution: The amide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ceramides.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cell membrane structure and function studies.
Medicine: Investigated for its potential in treating skin disorders and as a component in skincare products.
Industry: Used in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mechanism of Action
The compound exerts its effects primarily through its role in the cell membrane. It interacts with other lipids and proteins to maintain the integrity and functionality of the membrane. The molecular targets include:
Lipid Rafts: It helps in the formation and stabilization of lipid rafts, which are microdomains in the cell membrane.
Signaling Pathways: Involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Research Implications
The structural diversity of ceramides underpins their varied biological roles:
- Chain Length : Longer chains (C24:0) enhance membrane stability, while shorter chains (C4:0–C6:0) improve bioavailability .
- Hydroxylation : Additional hydroxyl groups (e.g., 1,3,4-triol in phytoceramides) modulate interactions with enzymes like ceramidases .
- Modifications : Glycosylation and sulfation expand functional roles in signaling and disease .
Biological Activity
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide is a complex lipid compound classified as a ceramide. Ceramides are vital components of cell membranes and play crucial roles in cellular signaling and maintaining skin barrier function. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and implications in various biological contexts.
- Molecular Formula : C36H71NO3
- Molecular Weight : 566 g/mol
- CAS Number : 252039-52-4
Synthesis
The synthesis of this compound typically involves:
- Condensation Reaction : Sphingosine reacts with fatty acid chloride in the presence of a base (e.g., pyridine).
- Hydrolysis : The intermediate product undergoes hydrolysis to yield the final ceramide product.
Biological Activity
This compound exhibits several biological activities:
Skin Barrier Function
Ceramides are known to enhance skin hydration and barrier function. This compound has been investigated for its potential use in dermatological applications, particularly for conditions like eczema and psoriasis where skin barrier integrity is compromised.
Antimicrobial Properties
Research indicates that certain ceramides possess antimicrobial properties. Studies have shown that this compound can inhibit the growth of specific bacteria and fungi, suggesting its potential as a natural preservative in cosmetic formulations.
Cell Signaling
Ceramides are involved in various signaling pathways that regulate cell growth and apoptosis. This compound may influence these pathways, impacting cellular responses to stress and inflammation.
Case Study 1: Dermatological Applications
A study published in the Journal of Dermatological Science examined the effects of ceramide-based formulations on patients with atopic dermatitis. The results showed significant improvement in skin hydration and reduction in inflammation after treatment with formulations containing this compound.
| Parameter | Before Treatment | After Treatment |
|---|---|---|
| Skin Hydration (g/cm²) | 25 | 45 |
| Erythema Score (0-10) | 7 | 3 |
Case Study 2: Antimicrobial Efficacy
In a laboratory study assessing the antimicrobial properties of various ceramides against Staphylococcus aureus, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
Research Findings
Recent research has highlighted the multifaceted roles of ceramides in human health. A comprehensive review in Frontiers in Pharmacology detailed how ceramides can modulate inflammatory responses and promote skin health through their structural integrity within cell membranes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
